Methyl valerate is a methyl ester of valeric acid, generally used as a fragrance in the manufacture of soaps and laundry detergents. It is also used as a plasticizer and surrogate component for biodiesel.
Methyl valerate is a volatile flavor compound found in acerola fruit, strawberry and pineapple.
Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992)
Methyl pentanoate, also known as fema 2752 or methyl N-valerate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl pentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl pentanoate is primarily located in the cytoplasm. Methyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as potato, alcoholic beverages, tea, and coffee and coffee products. This makes methyl pentanoate a potential biomarker for the consumption of these food products.
Methyl valerate
CAS No.: 624-24-8
Cat. No.: VC21280144
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624-24-8 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | methyl pentanoate |
| Standard InChI | InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 |
| Standard InChI Key | HNBDRPTVWVGKBR-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)OC |
| Canonical SMILES | CCCCC(=O)OC |
| Boiling Point | 259.7 °F at 760 mm Hg (NTP, 1992) 127.4 °C |
| Flash Point | 72 °F (NTP, 1992) |
Introduction
Chemical Identity and Structure
Methyl valerate is the methyl ester of pentanoic acid (valeric acid) with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol . This compound features a pentanoyl group connected to a methoxy group through an ester linkage. The systematic IUPAC name for this compound is methyl pentanoate, though it is commonly referred to as methyl valerate in industrial applications . Additional synonyms include valeric acid methyl ester, methyl n-valerate, methyl valerianate, and n-valeric acid methyl ester .
The chemical structure can be represented by the formula CH3(CH2)3COOCH3, highlighting the five-carbon chain of the pentanoic acid portion bonded to the methyl ester group . This structural arrangement contributes to its characteristic properties and applications across various industries.
Physical Properties
Methyl valerate exists as a clear, colorless liquid at standard temperature and pressure with a distinctive fruity odor . Its physical characteristics make it particularly valuable in fragrance and flavor applications.
Key Physical Properties
The following table summarizes the essential physical properties of methyl valerate:
Organoleptic Properties
Methyl valerate possesses distinctive sensory characteristics that make it valuable in flavor and fragrance applications. At a concentration of 1.00% in dipropylene glycol, it exhibits a sweet, green, fruity aroma with apple, pineapple, and nutty notes . Its odor threshold is remarkably low at 0.0022 ppm, indicating its potency as an aromatic compound . The taste characteristics at 20 ppm concentration include sweet, ripe, fruity notes with sweaty, dairy, and cheesy nuances . These organoleptic properties contribute to its widespread use in flavor compositions.
Chemical Properties and Reactivity
As an ester, methyl valerate exhibits chemical behavior typical of this functional group, including susceptibility to hydrolysis and participation in various organic reactions.
Reactivity Profile
Methyl valerate, like other esters, reacts with acids to release heat along with alcohols and acids. When exposed to strong oxidizing acids, it may undergo vigorous reactions that can become sufficiently exothermic to ignite the reaction products . The compound also generates heat when interacting with caustic solutions and produces flammable hydrogen when mixed with alkali metals and hydrides . Its reactivity with oxidizing agents, bases, and acids must be considered when handling this material .
Thermochemistry
The gas-phase thermochemistry data for methyl valerate provides insight into its energetic properties:
These values represent the heat of formation as derived by Cox and Pilcher, 1970, based on earlier work by Adriaanse, Dekker, et al., 1965, and Hancock, Watson, et al., 1954 . This thermochemical data is valuable for understanding the compound's behavior in various chemical processes and reactions.
Synthesis Methods
Several methods exist for the production of methyl valerate, with direct esterification being the most common approach.
Direct Esterification
The traditional synthesis route involves direct esterification of valeric acid with methanol in the presence of concentrated sulfuric acid as a catalyst . This reaction follows standard esterification principles but requires careful control as the resulting ester hydrolyzes readily . The reaction can be represented as:
CH3(CH2)3COOH + CH3OH ⟶ CH3(CH2)3COOCH3 + H2O
Reactive Distillation Process
An advanced method for producing methyl valerate employs reactive distillation column (RDC) technology to overcome the equilibrium limitations inherent in the esterification reaction . This process eliminates the need for a bottom outlet in the RDC, with both products (methyl valerate and water) being withdrawn from the distillate and subsequently separated using two strippers and a decanter .
Catalyst-Based Synthesis
Advanced synthetic approaches have been developed for creating derivatives of methyl valerate. For instance, 5-(4-methylphenyl) methyl valerate can be efficiently synthesized through a two-step process involving:
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The reaction of 5-bromomethyl valerate with zinc powder, lithium chloride, and TMSCl to obtain an organozinc reagent
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A subsequent Negishi coupling reaction with p-bromotoluene under PdCl₂ and Xphos catalysis
This method achieves yields of up to 88% and offers advantages including simple processing, economical raw materials, and suitability for industrial-scale production .
Occurrence and Natural Sources
While methyl valerate is primarily produced synthetically for commercial applications, it has been detected in small quantities in various natural sources. It has been reported in the essential oil from fruits of Ananas sativus Schult (pineapple) . Additionally, its presence has been documented in several fruits and natural products, including apple, coffee, honey, kiwi, melon, papaya, pineapple, strawberry, tea, wine, blackberry, baked potato, olive, starfruit, passion fruit, soursop, Bourbon vanilla, mountain papaya, and naranjilla fruit . This natural occurrence underscores its role as a flavor component in many food products.
Applications and Uses
Methyl valerate serves diverse functions across multiple industries, primarily leveraging its aromatic properties and chemical characteristics.
Flavor and Fragrance Applications
The compound's fruity, apple-like character makes it particularly valuable in flavor compositions . It enhances fruit complexes where diffusive power is desirable, such as in chewing gum formulations . Methyl valerate performs especially well in pineapple or fantasy flavors, contributing to the sensory profile of these products . Its application in flavor compositions typically involves concentrations between 10 to 50 ppm, where its characteristic flavor is most effectively expressed .
Industrial Applications
In industry, methyl valerate serves several important functions:
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As a component in fragrances, beauty care products, soaps, and laundry detergents at concentration levels of 0.1-1%
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As a plasticizer in plastic manufacturing when available in very pure form (>99.5%)
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As a reactant in organic synthesis, including the preparation of lankacidin C 8-valerate and the synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates
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As a substrate in fluorination reactions of unactivated C(sp³)H bonds using decatungstate photocatalyst and N-fluorobenzenesulfonimide
Perfumery Applications
In perfumery, methyl valerate occasionally finds application in specific domains, including masking agents and household products . Its distinctive aroma profile adds valuable characteristics to certain fragrance compositions, particularly those requiring fruity top notes.
Regulatory Status
Methyl valerate appears in several regulatory databases and classification systems:
These regulatory listings indicate the compound's acceptance for use in food applications under specific conditions and concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume